2,4-Dimethyl-6-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
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Description
2,4-Dimethyl-6-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C18H20F3N3O3S and its molecular weight is 415.43. The purity is usually 95%.
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Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The success of SM coupling lies in its mild reaction conditions and functional group tolerance . In this context, 2,4-Dimethyl-6-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine serves as a valuable organoboron reagent for SM coupling reactions.
Catalytic Protodeboronation
Protodeboronation reactions are essential for the synthesis of complex molecules. Researchers have employed 2,4-Dimethyl-6-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine in hydromethylation sequences, demonstrating its utility in the formal total synthesis of various natural products .
Imidazole-Containing Compounds
Imidazole derivatives play crucial roles in medicinal chemistry. While specific studies on this compound are limited, its imidazole moiety suggests potential applications in drug discovery and bioactive compound design. Further exploration is warranted to uncover its therapeutic potential .
Indole Derivatives and Anti-HIV Activity
Indole derivatives exhibit diverse biological activities. Although there isn’t direct evidence for 2,4-Dimethyl-6-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine, related indole compounds have been studied for their anti-HIV-1 properties. Molecular docking studies could shed light on its potential in this area .
properties
IUPAC Name |
2,4-dimethyl-6-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3S/c1-12-10-17(23-13(2)22-12)27-15-4-3-9-24(11-15)28(25,26)16-7-5-14(6-8-16)18(19,20)21/h5-8,10,15H,3-4,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBDDVXEECSTAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-6-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.